2'-O-(2-Methoxyethyl)-5-methyl-uridine is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and potential applications in therapeutic oligonucleotides. This compound is a derivative of uridine, characterized by the substitution of a methoxyethyl group at the 2' position of the sugar moiety, which enhances its stability and affinity for RNA targets.
2'-O-(2-Methoxyethyl)-5-methyl-uridine belongs to the class of nucleoside analogs, specifically categorized under modified ribonucleosides. These modifications are typically aimed at improving the pharmacological properties of nucleosides, such as resistance to nucleases and enhanced binding affinity to RNA targets.
The synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine involves several key steps:
The molecular structure of 2'-O-(2-Methoxyethyl)-5-methyl-uridine can be represented as follows:
The compound's structure can be visualized using molecular modeling software or drawing tools that depict its three-dimensional conformation, highlighting the spatial arrangement of its functional groups.
The reactivity of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is primarily influenced by its modified sugar moiety. Key reactions include:
The lack of reactivity toward phosphorylation pathways suggests that while these compounds may exhibit enhanced stability against degradation, they also present challenges in terms of bioavailability in therapeutic contexts .
The mechanism by which 2'-O-(2-Methoxyethyl)-5-methyl-uridine exerts its effects primarily involves its incorporation into oligonucleotides designed for therapeutic applications. These modified nucleotides are expected to enhance binding affinity to RNA targets while providing resistance to enzymatic degradation.
Studies have shown that oligonucleotides containing this modified nucleoside demonstrate improved stability and efficacy in preclinical models, although their incorporation into cellular RNA is significantly limited due to poor phosphorylation .
Thermal analysis and spectroscopic techniques (e.g., NMR spectroscopy) are often employed to characterize this compound's purity and confirm its structural integrity.
The development of 2'-O-alkyl modifications represents a cornerstone in the evolution of nucleic acid therapeutics, beginning with foundational work on 2'-O-methyluridine in the early 1990s. Initial synthetic efforts focused on achieving regioselective methylation of the ribose sugar, enabling precise control over nucleoside conformation and stability. A landmark 1994 study detailed a convergent synthetic pathway that facilitated stereoselective β-nucleoside formation through selective methylation conditions, establishing a blueprint for subsequent alkyl modifications [3]. This methodological breakthrough laid the groundwork for exploring bulkier 2'-O-alkyl substituents that could confer enhanced biostability while maintaining crucial RNA-binding properties.
The structural evolution progressed to 2'-O-methoxyethyl (MOE) modifications as researchers sought to optimize the balance between nuclease resistance and binding affinity. The MOE group—comprising an ethylene bridge terminating in a methoxy group—represented a significant advancement over simple methyl groups due to its enhanced capacity for hydration shell formation around the oligonucleotide backbone. This hydrophilic extension substantially improved solubility parameters while maintaining favorable pharmacokinetic properties, as evidenced by the compound identifier CAS 163759-49-7, which specifies the 2'-O-(2-methoxyethyl)-5-methyluridine structure [5] [8]. The historical trajectory of 2'-O-alkylation reflects a deliberate chemical optimization process aimed at overcoming the inherent limitations of native RNA for therapeutic applications, particularly the rapid degradation by endogenous nucleases.
Table 1: Evolution of 2'-O-Alkyl Modified Nucleosides
Compound | Modification Type | Key Structural Feature | Therapeutic Advancement |
---|---|---|---|
2'-O-Methyluridine | First-generation alkyl | Methyl group at 2'-position | Improved nuclease resistance over unmodified RNA |
2'-O-MOE derivatives | Second-generation alkyl | Ethylene glycol extension | Enhanced hydration capacity and binding affinity |
2'-O-MOE-5-methyluridine | Dual modification | 2'-MOE with 5-methylpyrimidine | Combined sugar and base stabilization for antisense applications |
The 2'-MOE modification exerts profound effects on oligonucleotide performance through conformational restriction and steric blockade of nuclease recognition sites. This modification preferentially stabilizes the C3'-endo ribose pucker—the dominant conformation in A-form RNA duplexes—thereby enhancing binding affinity to complementary RNA strands. Biophysical analyses demonstrate that MOE-modified oligonucleotides exhibit ΔTm values of +1.5–2.5°C per modification relative to unmodified counterparts, translating to significantly improved hybridization properties [6]. This thermal stabilization arises from both favorable hydrophobic interactions and the compound's capacity to organize surrounding water molecules, forming a protective hydration sphere that shields the oligonucleotide backbone from enzymatic degradation [8].
The MOE group's steric bulk provides exceptional resistance to endo- and exonucleases. Studies contrasting MOE-modified oligonucleotides with first-generation 2'-O-methyl analogs reveal substantially extended plasma half-lives, attributable to the ethylene glycol extension that creates a larger barrier against nuclease active sites. This property is particularly valuable in gapmer antisense oligonucleotides, where MOE-modified "wings" flanking a central DNA gap provide protection while permitting RNase H recruitment to the unmodified gap region [2]. The synthetic accessibility of MOE phosphoramidites (e.g., CAS 163759-49-7) has facilitated their incorporation into diverse therapeutic architectures, including splice-switching oligonucleotides and siRNA conjugates [5] [8].
Table 2: Biophysical Impact of 2'-O-MOE Modifications
Property | Unmodified RNA | 2'-O-Methyl Modified | 2'-O-MOE Modified |
---|---|---|---|
Nuclease Resistance | Low | Moderate | High |
Average ΔTm/modification | Baseline | +0.5–1.5°C | +1.5–2.5°C |
Dominant Sugar Pucker | C2'-endo ↔ C3'-endo dynamic | Increased C3'-endo | Locked C3'-endo |
Hydration Capacity | Limited | Moderate | High (structured water shell) |
The 5-methyl modification of uridine introduces critical hydrophobic stabilization and steric tuning that optimizes base-pairing interactions within nucleic acid duplexes. Biochemically, the methyl group at the C5 position creates a thymine-like base-pairing profile while maintaining uridine's hydrogen-bonding pattern, effectively enhancing stacking interactions within the helical architecture. This minor structural alteration significantly elevates duplex melting temperatures by approximately 0.5–1.5°C per modification through favorable van der Waals contacts and reduced electrostatic repulsion in the major groove [4] [6]. In therapeutic contexts, this translates to improved target engagement at lower oligonucleotide concentrations.
Beyond biophysical advantages, the 5-methyl group confers immunomodulatory benefits by reducing unintended immune activation. Unmodified uridine residues in exogenous oligonucleotides can trigger TLR7-mediated immune responses, potentially causing inflammatory side effects. The 5-methyl group effectively masks immunostimulatory motifs, as evidenced by studies demonstrating significantly reduced cytokine production in dendritic cells exposed to 5-methyluridine-containing RNAs compared to unmodified counterparts [4]. This property is particularly valuable for systemic therapeutic applications where immune activation poses dose-limiting toxicity risks. When combined with 2'-MOE sugar modification, the 5-methyluridine moiety creates a synergistic stabilization effect, as demonstrated in antisense oligonucleotides targeting the KRAS sequence. These dual-modified constructs maintain full compatibility with RNase H recruitment in gapmer designs while exhibiting unprecedented serum stability, making them particularly effective for gene silencing applications that require prolonged pharmacokinetic profiles [2].
Table 3: Functional Advantages of 5-Methyluridine Modifications
Parameter | Unmodified Uridine | 5-Methyluridine | Combined 2'-MOE-5-methyluridine |
---|---|---|---|
Duplex Stability (ΔTm contribution) | Baseline | +0.5–1.5°C | +2.0–4.0°C (synergistic effect) |
TLR7/8 Activation | High | Reduced | Minimized |
Base Stacking Interactions | Standard | Enhanced | Maximized |
RNase H Compatibility | Compatible in DNA gap | Compatible in DNA gap | Compatible in DNA gap region |
The strategic incorporation of 5-methyluridine within modified oligonucleotides represents a sophisticated approach to balancing multiple therapeutic requirements: enhanced hybridization affinity, reduced immunogenicity, and maintained molecular recognition by RNA-processing enzymes. These properties collectively establish 2'-O-(2-methoxyethyl)-5-methyl-uridine as a versatile building block in next-generation antisense and RNA interference therapeutics [2] [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9